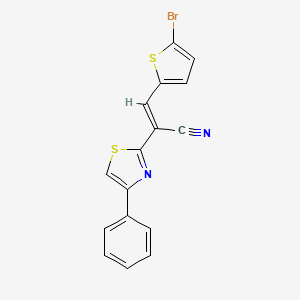

(E)-3-(5-溴噻吩-2-基)-2-(4-苯并噻唑-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

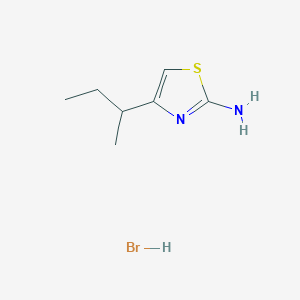

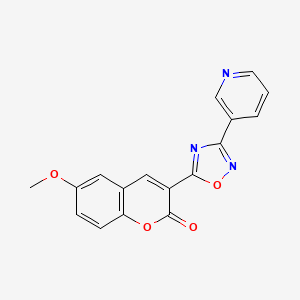

The compound (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a molecule that belongs to the family of acrylonitriles, characterized by the presence of a vinyl group adjacent to a nitrile group. This particular compound also contains a bromothiophene and a phenylthiazole moiety, which are aromatic heterocycles known for their interesting chemical properties and potential applications in materials science and pharmaceuticals.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of closely related molecules. For instance, substituted acrylonitriles are typically synthesized through a Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. The synthesis details of similar compounds can be inferred to involve careful selection of starting materials and reaction conditions to ensure the formation of the desired (E)-isomer and proper substitution on the aromatic rings .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile has been investigated using FT-IR, UV, (1)H and (13)C NMR techniques. Theoretical calculations using DFT methods have provided optimized geometric parameters and vibrational frequencies that are in good agreement with experimental data . These methods can be applied to the compound to deduce its molecular structure.

Chemical Reactions Analysis

The reactivity of acrylonitriles is largely governed by the electron-withdrawing nitrile group, which makes the vinyl group more susceptible to nucleophilic attack. The presence of substituents on the aromatic rings can further influence the reactivity, directing the addition of nucleophiles and participating in subsequent chemical transformations. The papers do not provide specific reactions for the compound , but general reactivity patterns for acrylonitriles suggest potential for cycloadditions, conjugate additions, and nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitriles are influenced by their molecular structure. The presence of halogens, like bromine, can increase the density and influence the boiling and melting points. The spectroscopic properties, such as IR and NMR chemical shifts, provide information about the electronic environment of the molecule. Theoretical calculations can predict properties like HOMO-LUMO gaps, which are indicative of chemical stability and reactivity. The electronic properties, including excitation energies and oscillator strengths, can be determined using computational methods like B3LYP . These properties are crucial for understanding the behavior of the compound under different conditions and for potential applications in various fields.

科学研究应用

光伏特性

(E)-3-(5-溴噻吩-2-基)-2-(4-苯并噻唑-2-基)丙烯腈衍生物因其在光伏应用中的潜力而受到研究。例如,类似的化合物已被用作染料敏化太阳能电池 (DSSC) 中的光敏剂,展示出改善的摩尔吸收系数和光收集效率,从而提高了功率转换效率 (Ryu 等人,2009).

细胞毒性效力

某些与 (E)-3-(5-溴噻吩-2-基)-2-(4-苯并噻唑-2-基)丙烯腈密切相关的丙烯腈已在人癌细胞系上表现出显着的体外细胞毒性效力。构效关系表明,丙烯腈分子上特定位置的取代基对细胞毒活性至关重要,一些化合物的效力高于已建立的化疗药物 (Sa̧czewski 等人,2004).

半导体行为

对新型亚乙烯基桥接的供体-受体共聚物的研究纳入了 (E)-3-(5-溴噻吩-2-基)-2-(4-苯并噻唑-2-基)丙烯腈的衍生物。这些研究的重点是了解此类共聚物的热、光学和电化学性质。已显示这些化合物中的氰基取代基显着影响其半导体行为,特别是在场效应晶体管中 (Wei 等人,2017).

光谱特性

还对类似化合物进行了光谱研究,揭示了其分子结构和行为的细节。这些研究对于理解这些化合物如何与光和其他电磁辐射相互作用至关重要,这对其在各种应用中的用途具有影响,包括作为太阳能电池中的敏化剂 (Sert 等人,2014).

抗癌活性

已合成与 (E)-3-(5-溴噻吩-2-基)-2-(4-苯并噻唑-2-基)丙烯腈 类似的化合物并分析了其抗癌活性。它们已显示出对某些癌细胞系的有效性,表明它们在开发新的化疗药物中具有潜在的用途 (M 等人,2022).

属性

IUPAC Name |

(E)-3-(5-bromothiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2S2/c17-15-7-6-13(21-15)8-12(9-18)16-19-14(10-20-16)11-4-2-1-3-5-11/h1-8,10H/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSULDOPEHORNH-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(S3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(S3)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)

![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)

![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)